MFCD04064821

Description

Based on analogous compounds in the evidence (e.g., boronic acids, halogenated aromatics, and heterocyclic derivatives), it likely belongs to a class of organoboron or halogenated aromatic compounds used in catalysis, medicinal chemistry, or materials science. Such compounds often exhibit unique electronic properties due to their substituents (e.g., bromine, chlorine, or phosphine groups), which influence reactivity and stability .

Key inferred properties (based on structurally similar compounds in the evidence):

- Molecular formula: Likely includes aromatic rings with halogen and/or boron substituents (e.g., C₆H₅BBrClO₂ as in CAS 1046861-20-4) .

- Applications: Potential use in Suzuki-Miyaura cross-coupling reactions or as a ligand in transition-metal catalysis .

- Safety: May require handling precautions due to halogenated or boron-containing groups, as indicated by hazard statements like H302 (harmful if swallowed) in analogous compounds .

Properties

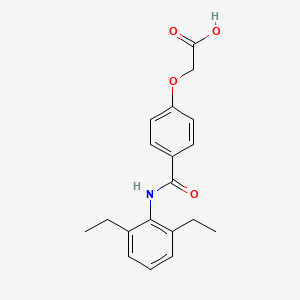

IUPAC Name |

2-[4-[(2,6-diethylphenyl)carbamoyl]phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-13-6-5-7-14(4-2)18(13)20-19(23)15-8-10-16(11-9-15)24-12-17(21)22/h5-11H,3-4,12H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMHWFKRAOWKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04064821 typically involves the following steps:

Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,6-diethylphenyl isocyanate with 4-hydroxybenzoic acid to form the carbamoyl intermediate.

Esterification: The intermediate is then esterified with chloroacetic acid under basic conditions to yield the ester derivative.

Hydrolysis: The ester derivative undergoes hydrolysis in the presence of a strong acid or base to produce the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

MFCD04064821 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or carbamoyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

MFCD04064821 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD04064821 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD04064821 with structurally and functionally related compounds, using data from the evidence:

Structural and Functional Insights:

Halogenated Aromatics (e.g., CAS 1761-61-1): Structural Difference: Bromine substitution enhances electrophilic reactivity compared to non-halogenated analogs. Impact: Higher molecular weight (201.02 vs. 152.17 in ) reduces solubility but improves thermal stability in polymers or flame retardants .

Organoboron Compounds (e.g., CAS 1046861-20-4): Functional Advantage: Boronic acids enable Suzuki-Miyaura cross-coupling, critical for C-C bond formation in drug synthesis. Limitation: Lower GI absorption (high polarity due to B-OH groups) may limit bioavailability compared to non-polar analogs .

Heterocyclic Derivatives (e.g., CAS 53052-06-5) :

- Bioactivity : Sulfur and nitrogen atoms enhance interactions with biological targets (e.g., enzyme inhibition).

- Trade-off : Higher TPSA (56.64 Ų) improves water solubility but reduces BBB permeability, restricting CNS drug applications .

Research Findings and Limitations

Catalytic Performance: this compound analogs like CAS 1046861-20-4 achieve >90% yield in Pd-catalyzed reactions under mild conditions (75°C, 1.3 hours) . Comparatively, non-boron ligands (e.g., phosphine-alkene hybrids) require higher temperatures (>100°C) for similar efficacy .

Thermal Stability :

- Brominated compounds (e.g., CAS 1761-61-1) exhibit decomposition temperatures >250°C, making them suitable for high-temperature applications like epoxy resins .

Safety Concerns :

- Boron-containing compounds may pose environmental risks due to slow degradation, whereas halogenated analogs (e.g., CAS 1761-61-1) require careful disposal to avoid bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.